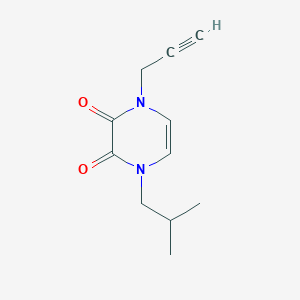
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione (MPTPD) is a novel organic compound that has recently been studied for its potential applications in scientific research. MPTPD is a cyclic hydroxyketone with a unique chemical structure that is composed of five carbon atoms, three nitrogen atoms, and two oxygen atoms. The compound has a molecular weight of 161.21 g/mol and a melting point of 79-81°C. MPTPD has been studied for its potential applications in biochemistry, organic chemistry, and drug development.
Aplicaciones Científicas De Investigación
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential applications in biochemistry, organic chemistry, and drug development. In biochemistry, the compound has been studied for its ability to modulate protein-protein interactions and its potential as a chemical tool for the study of protein-protein interactions. In organic chemistry, 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a chemical reagent for the synthesis of other organic compounds. In drug development, 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential to modulate the activity of enzymes involved in drug metabolism.
Mecanismo De Acción
The mechanism of action of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is not fully understood. However, it is believed that the compound binds to proteins and modulates the activity of enzymes involved in protein-protein interactions. It is also believed that the compound can act as a competitive inhibitor of the enzymes involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione have not been studied in detail. However, it is believed that the compound has the potential to modulate the activity of enzymes involved in protein-protein interactions and drug metabolism. It is also believed that the compound may have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments include its low cost and its ability to modulate the activity of enzymes involved in protein-protein interactions and drug metabolism. The main limitation of using 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments is the lack of detailed information regarding its biochemical and physiological effects.
Direcciones Futuras
Future research on 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione should focus on understanding the biochemical and physiological effects of the compound. Additionally, further research should be conducted to determine the mechanism of action of the compound and to explore its potential applications in biochemistry, organic chemistry, and drug development. Additionally, further research should be conducted to explore the potential of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione as an antioxidant. Finally, further research should be conducted to explore the potential of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione as a tool for the study of protein-protein interactions.
Métodos De Síntesis
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized in a laboratory environment by reacting a 2-methylpropyl-1,2,3,4-tetrahydropyrazine with a propargyl alcohol. The reaction is conducted in a two-phase system with aqueous sodium hydroxide and ethanol as the solvent. The reaction is heated to a temperature of 80°C for two hours and the product is then isolated and purified.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-ynylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h1,6-7,9H,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYAKGYHZORZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-4-prop-2-ynylpyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-2-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461293.png)
![5-fluoro-4-methyl-2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461301.png)
![2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461307.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid](/img/structure/B6461309.png)
![1'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461317.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine](/img/structure/B6461323.png)
![2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461330.png)
![2-tert-butyl-N-(4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461332.png)
![2-benzoyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461338.png)
![2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461344.png)
![ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6461361.png)
![5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B6461369.png)
![2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461373.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6461383.png)